N-[(2Z)-4-[4-(morpholin-4-ylsulfonyl)phenyl]-3-(2-phenylethyl)-1,3-thiazol-2(3H)-ylidene]-4-(trifluoromethoxy)aniline
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Overview
Description
(2Z)-4-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-3-(2-PHENYLETHYL)-N-[4-(TRIFLUOROMETHOXY)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE is a complex organic compound with a unique structure that includes a morpholine sulfonyl group, a phenylethyl group, and a trifluoromethoxy phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-4-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-3-(2-PHENYLETHYL)-N-[4-(TRIFLUOROMETHOXY)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE typically involves multi-step organic reactionsThe final step involves the addition of the trifluoromethoxy phenyl group under specific reaction conditions, such as controlled temperature and pH .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(2Z)-4-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-3-(2-PHENYLETHYL)-N-[4-(TRIFLUOROMETHOXY)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of the reactions .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
(2Z)-4-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-3-(2-PHENYLETHYL)-N-[4-(TRIFLUOROMETHOXY)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of (2Z)-4-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-3-(2-PHENYLETHYL)-N-[4-(TRIFLUOROMETHOXY)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-2-methylpropiophenone: A radical photoinitiator used in polymer crosslinking.
Dichloroaniline: An aniline derivative used in the production of dyes and herbicides.
Uniqueness
(2Z)-4-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-3-(2-PHENYLETHYL)-N-[4-(TRIFLUOROMETHOXY)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C28H26F3N3O4S2 |
---|---|
Molecular Weight |
589.7 g/mol |
IUPAC Name |
4-(4-morpholin-4-ylsulfonylphenyl)-3-(2-phenylethyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-imine |
InChI |
InChI=1S/C28H26F3N3O4S2/c29-28(30,31)38-24-10-8-23(9-11-24)32-27-34(15-14-21-4-2-1-3-5-21)26(20-39-27)22-6-12-25(13-7-22)40(35,36)33-16-18-37-19-17-33/h1-13,20H,14-19H2 |
InChI Key |
NUMVBIBGAGZBBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C3=CSC(=NC4=CC=C(C=C4)OC(F)(F)F)N3CCC5=CC=CC=C5 |
Origin of Product |
United States |
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